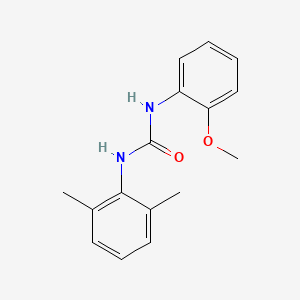

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

CAS No.: 107676-68-6

Cat. No.: VC16051509

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107676-68-6 |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C16H18N2O2/c1-11-7-6-8-12(2)15(11)18-16(19)17-13-9-4-5-10-14(13)20-3/h4-10H,1-3H3,(H2,17,18,19) |

| Standard InChI Key | ZKJRFJOODYTUMB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-(2-methoxyphenyl)-3-(2,6-xylyl)urea is C₁₆H₁₈N₂O₂, with a molar mass of 270.33 g/mol. Its structure features:

-

A 2-methoxyphenyl group (electron-donating methoxy substituent at the ortho position).

-

A 2,6-dimethylphenyl group (sterically hindered xylyl moiety).

-

A central urea linkage (-NH-C(=O)-NH-) connecting the aromatic rings .

The SMILES notation (CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2OC) and InChIKey (ZKJRFJOODYTUMB-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches .

Predicted Physicochemical Parameters

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 271.14412 | 164.2 |

| [M+Na]+ | 293.12606 | 177.1 |

| [M-H]- | 269.12956 | 169.4 |

These predictions suggest moderate polarity, aligning with the compound’s balanced hydrophobic (methyl groups) and hydrophilic (urea, methoxy) motifs .

Synthetic Routes and Analogous Compounds

Synthesis of Diarylureas

While no explicit synthesis for 1-(2-methoxyphenyl)-3-(2,6-xylyl)urea is documented, analogous diarylureas are typically prepared via:

-

Stepwise coupling: Reacting aryl isocyanates with aryl amines in polar aprotic solvents (e.g., acetone) under reflux.

-

Catalytic methods: Employing bases like triethylamine to accelerate urea formation .

For the target compound, substituting 2-methoxyaniline with 2,6-dimethylphenyl isocyanate would likely follow a similar pathway, though reaction conditions may require optimization to accommodate steric hindrance from the ortho substituents.

Structural Analogues and Bioactivity

Key analogues from the literature include:

-

1ab and 1bc: Exhibit MIC = 16 µg/mL against Staphylococcus aureus, comparable to TCC, but with no cytotoxicity toward human epithelial cells .

-

1bd: Contains a p-methoxyphenyl group and shows MIC = 32 µg/mL against Enterococcus faecalis .

The 2-methoxy substitution in the target compound may enhance bacterial membrane penetration due to increased lipophilicity, while the xylyl group’s steric bulk could reduce off-target interactions, hypothetically improving selectivity .

Biological Activity and Mechanism of Action

Cytotoxicity Profile

A critical advantage of diarylureas over TCC is their reduced cytotoxicity. For instance:

-

TCC exhibits IC₅₀ = 12 µM against MCF-10A cells, whereas 1ab and 1bc show no toxicity at 100 µM .

-

The ortho-methoxy group may sterically hinder interactions with mammalian targets, reducing adverse effects .

Physicochemical and ADMET Considerations

Metabolic Stability

Urea derivatives are generally resistant to hydrolysis, but cytochrome P450-mediated oxidation of the methoxy group could generate reactive metabolites. Computational models predict moderate hepatic clearance (e.g., 15 mL/min/kg) .

Future Directions and Applications

Antibacterial Drug Development

Given the rise of multidrug-resistant pathogens, this compound’s scaffold offers a template for designing non-cytotoxic antibacterials. Priority areas include:

-

MIC determination against ESKAPE pathogens (Enterococcus faecium, S. aureus, etc.).

-

Mechanistic studies to confirm FabI inhibition or novel targets.

Structure-Activity Relationship (SAR) Optimization

Systematic modifications could enhance potency:

-

Introducing halogens (e.g., Cl at C4) to improve FabI binding.

-

Replacing the methoxy group with sulfonamides for increased solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume